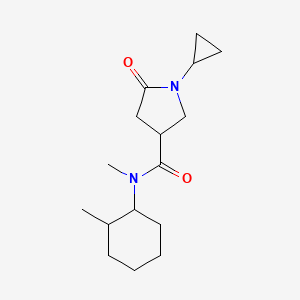![molecular formula C13H17NO B7494589 2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B7494589.png)
2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclopropane carboxamides, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide is not fully understood. However, it has been suggested that the compound exerts its analgesic and anti-inflammatory effects by modulating the activity of certain receptors in the body, such as the TRPV1 receptor and the cannabinoid receptor CB1. It has also been suggested that the compound may inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce pain and inflammation in various preclinical models. The compound has also been found to have anti-tumor properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide in lab experiments include its high purity, good yield, and diverse biological activities. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several future directions for the research of 2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide. These include:
1. Further investigation of the compound's mechanism of action to better understand its therapeutic potential.
2. Development of novel synthetic methods to improve the yield and purity of the compound.
3. Exploration of the compound's potential as a treatment for various diseases such as cancer, arthritis, and neuropathic pain.
4. Investigation of the compound's potential as a neuroprotective agent.
5. Development of new formulations of the compound to improve its bioavailability and pharmacokinetic properties.
Conclusion:
In conclusion, 2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide is a promising compound with diverse biological activities. Its potential therapeutic applications make it an attractive target for further research. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide involves the reaction of 3-methylbenzylamine with 2-methylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields the desired product in good yield and high purity.
Applications De Recherche Scientifique
2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess analgesic, anti-inflammatory, and anti-tumor properties. This compound has been tested in various preclinical models for the treatment of pain and inflammation associated with various diseases such as arthritis, cancer, and neuropathic pain.
Propriétés
IUPAC Name |
2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-4-3-5-11(6-9)8-14-13(15)12-7-10(12)2/h3-6,10,12H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKCBEJQWITBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

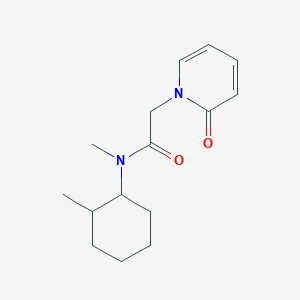
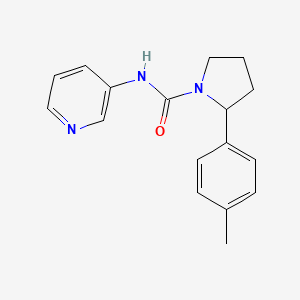

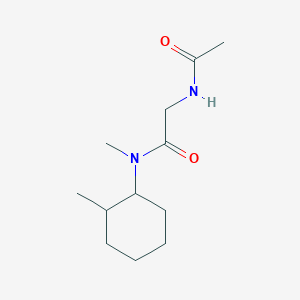
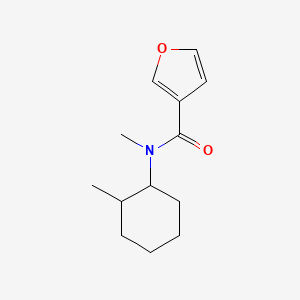
![1-[[4-(Difluoromethoxy)phenyl]methyl]-3-(1-pyridin-4-ylethyl)urea](/img/structure/B7494540.png)
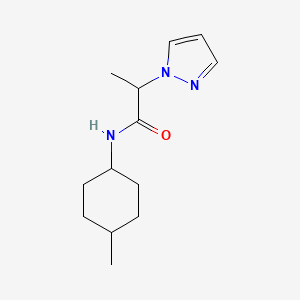
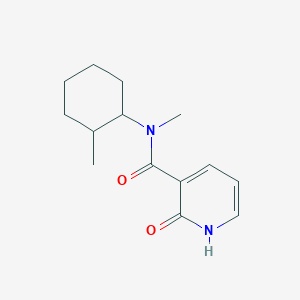
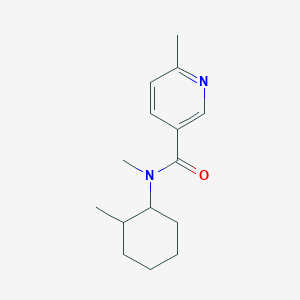
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-4-ylmethanone](/img/structure/B7494582.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(5-methylthiophen-2-yl)methanone](/img/structure/B7494597.png)
![3-[[2-(Dimethylamino)-2-thiophen-3-ylethyl]amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7494605.png)
![N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494611.png)
